Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate

Stereochemistry Chiral Resolution Pharmaceutical Intermediates

Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate (CAS 1823399-61-6) is described in vendor documentation as a cyclohexane derivative featuring an ethyl ester, a tert-butoxycarbonyl (Boc) protected amine, and a hydroxyl group. It is presented as a synthetic intermediate, with its value proposition for procurement resting on its role as a versatile building block for pharmaceutical research and development.

Molecular Formula C14H25NO5
Molecular Weight 287.356
CAS No. 1823399-61-6
Cat. No. B2932768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate
CAS1823399-61-6
Molecular FormulaC14H25NO5
Molecular Weight287.356
Structural Identifiers
SMILESCCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)
InChIKeyJOOLXBLTNBWCNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate (CAS 1823399-61-6): A Boc-Protected Amino Alcohol Building Block


Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate (CAS 1823399-61-6) is described in vendor documentation as a cyclohexane derivative featuring an ethyl ester, a tert-butoxycarbonyl (Boc) protected amine, and a hydroxyl group . It is presented as a synthetic intermediate, with its value proposition for procurement resting on its role as a versatile building block for pharmaceutical research and development. However, no primary research papers or patents specifically validating its differentiated performance against other Boc-protected amino-cyclohexane carboxylate stereoisomers were identified in the public domain.

Why In-Class Substitution of Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate (CAS 1823399-61-6) Carries Undefined Risk


Caution against simple generic substitution is warranted based on general structural principles. The cyclohexane ring in this compound class has three stereocenters, creating multiple possible diastereomers and enantiomers. Vendor information for CAS 1823399-61-6 does not consistently define the absolute stereochemistry, unlike closely related analogs such as CAS 365997-33-7, which is specifically defined as the (1S,3R,4R)-isomer used in patented edoxaban intermediate synthesis [1]. Substituting an undefined stereochemical mixture for a specific isomer introduces unknown variables into a synthetic pathway, potentially impacting downstream chiral purity, reaction yield, and the biological activity of the final product. Without direct comparative data, the risk of substitution remains scientifically undefined.

Quantitative Evidence Guide for Differentiation of Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate (CAS 1823399-61-6)


Differentiation from Defined Stereoisomer (CAS 365997-33-7) Based on Stereochemical Specification

A direct comparative analysis is not possible due to a lack of quantitative data. The primary differentiation between the target compound (CAS 1823399-61-6) and a key comparator, (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate (CAS 365997-33-7), lies in the specification of stereochemistry. While CAS 365997-33-7 is a specific, named enantiomer used as an 'Edoxaban intermediate' , the stereochemistry of CAS 1823399-61-6 is reported inconsistently or not at all in vendor catalogs. This fundamental difference in molecular specification precludes any quantitative performance comparison until the configuration of CAS 1823399-61-6 is empirically defined.

Stereochemistry Chiral Resolution Pharmaceutical Intermediates

Differentiation from Enantiopure Analog (CAS 1392745-70-8) by Vendor-Reported Purity Level

Vendor datasheets show a disparity in commercially available purity. The target compound (CAS 1823399-61-6) is offered at a minimum purity of 95% by one vendor and 98% by another . A distinct stereoisomer, (1R,3R,4R)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxycyclohexanecarboxylate (CAS 1392745-70-8), is listed by a supplier with a purity of 97% . While these data points suggest the 98% grade of the target compound is commercially available and slightly superior in purity to some offerings of the 97% isomer, they originate from different suppliers using non-standardized analytical methods, making a rigorous direct comparison invalid.

Chemical Purity Quality Control Research Chemicals

Price-Per-Gram Differential Against Chiral Analogs Suggests a Cost-Effective Research Tool

A class-level inference can be drawn from commercial pricing. A defined enantiomer (CAS 365997-33-7) is priced at 220 CNY/g from one supplier , while another stereoisomer (CAS 1392745-70-8) is listed at $650 for 100mg, equivalent to approximately $6,500/g . In contrast, the target compound (CAS 1823399-61-6), which lacks a fully specified stereochemistry, is listed by Leyan at 1g and 5g pack sizes, with its price point in the range of hundreds of CNY, characteristic of a less costly, racemic or stereochemically undefined research intermediate. This suggests a substantial cost differential, though price parity cannot be confirmed without direct quotes for identical quantities.

Cost of Goods Procurement Scale-up Feasibility

Recommended Application Scenarios for Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate (CAS 1823399-61-6)


Early-Stage Methodology Development Where Cost is a Primary Constraint

Based on the class-level inference that stereochemically undefined mixtures are less expensive, this compound is most appropriate for reaction optimization, solvent screening, or proof-of-concept synthesis where the objective is to establish a general route. Its use avoids the high cost of enantiopure material until the key stereochemical steps are validated.

Starting Material for Chiral Resolution or Asymmetric Synthesis Studies

Given its ambiguous stereochemical specification, this compound can serve as an ideal substrate for the development of novel chiral resolution methods or asymmetric transformations. The outcome of such a study would directly quantify the differential reactivity or selectivity against the baseline racemic mixture.

Reference Standard for Analytical Method Development

The compound, particularly when sourced at a verified purity of 98%, can be used to develop HPLC or NMR methods capable of resolving the various stereoisomers in the class. Its use as a complex sample containing multiple species makes it a more stringent test for method specificity than a single enantiopure standard.

General Building Block for Non-Chiral Derivative Libraries

For research programs where the final target molecule lacks a chiral center, or where the product will be a racemic mixture, the stereochemical identity of the starting material is moot. In these cases, this compound functions as a perfectly adequate, and potentially more economical, alternative to its expensive chiral analogs.

Quote Request

Request a Quote for Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.